1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Description
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (CAS: 939760-04-0) is a quinoxaline derivative with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol. Its IUPAC name is 4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline, and it adopts a bicyclic structure comprising a quinoxaline core substituted with a cyclopropylmethyl group. The compound is a liquid at room temperature and is commercially available in varying purity grades (e.g., 99%–99.999%) for research and industrial applications .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXGFCJGLXEFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585731 | |
| Record name | 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-04-0 | |
| Record name | 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline and analogous compounds:
Table 1: Comparative Analysis of Tetrahydroquinoxaline Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Physical State | Key Distinguishing Features |
|---|---|---|---|---|---|---|
| 1-(Cyclopropylmethyl)-THQ* | 939760-04-0 | C₁₂H₁₆N₂ | 188.27 | Cyclopropylmethyl | Liquid | High steric bulk; strained cyclopropane ring |
| 1,4-Diethyl-THQ | - | C₁₂H₁₈N₂ | 190.29 | Ethyl (positions 1 and 4) | Not reported | Increased hydrophobicity; no ring strain |
| 1-Cyclopropyl-THQ | 1224640-13-4 | C₁₁H₁₄N₂ | 174.24 | Cyclopropyl | Not reported | Smaller substituent; lower molecular weight |
| 8-Chloro-1-cyclopropyl-THQ | 1951439-34-1 | C₁₁H₁₃ClN₂ | 208.69 | Cyclopropyl + Cl (position 8) | Not reported | Halogenation enhances electronic polarity |
| 1-Methyl-THQ | 36438-97-8 | C₉H₁₂N₂ | 148.21 | Methyl | Liquid | Simplest substituent; lowest molecular weight |
| 1-Cyclopentyl-THQ | 1226379-64-1 | C₁₃H₁₈N₂ | 202.30 | Cyclopentyl | Not reported | Larger substituent; higher steric hindrance |
*THQ = tetrahydroquinoxaline
Key Comparative Insights:
Substituent Effects on Molecular Properties The cyclopropylmethyl group in the target compound introduces steric strain due to the three-membered cyclopropane ring, which may enhance reactivity in synthetic applications compared to less strained analogs like 1,4-diethyl-THQ . Bulkier substituents (e.g., cyclopentyl in 1-cyclopentyl-THQ) increase molecular weight and steric hindrance, which could reduce metabolic clearance rates in drug design contexts .
Physical State and Stability
- Both 1-(cyclopropylmethyl)-THQ and 1-methyl-THQ are liquids at room temperature, suggesting lower melting points compared to solid analogs (data unavailable for others) .
- The cyclopropylmethyl group’s strain may confer unique stability challenges under thermal or acidic conditions compared to unstrained substituents like ethyl or methyl.
The chlorinated analog (CAS 1951439-34-1) may have enhanced bioactivity due to halogen interactions with biological targets, a common feature in medicinal chemistry .
Biological Activity
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (CPTQ) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroquinoxaline family, which is known for various pharmacological properties, including neuroprotective and anticancer effects. This article reviews the biological activity of CPTQ, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
- Molecular Formula : C11H14N2
- CAS Number : 939760-04-0
- IUPAC Name : this compound
CPTQ's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been studied for its role as a potential inhibitor of certain kinases and receptors that are crucial in cancer progression and neurodegenerative diseases.
Targeted Pathways
- Tyrosine Kinase Inhibition : Similar compounds have shown promise as tyrosine kinase inhibitors (TKIs), which play a pivotal role in regulating cell growth and differentiation. CPTQ may disrupt these pathways, leading to altered cellular responses and inhibition of tumor growth .
- Neuroprotective Effects : Research indicates that CPTQ may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Antiproliferative Activity
CPTQ has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated that CPTQ exhibited moderate to strong inhibitory activity against several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 15.2 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 12.5 | Induction of cell cycle arrest |
| A549 (Lung) | 18.3 | Disruption of microtubule formation |
These results suggest that CPTQ may serve as a lead compound for developing new anticancer agents .
Neuroprotective Studies
In neuroprotective assays, CPTQ demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in models of neurodegeneration:
| Treatment | ROS Level Reduction (%) | Cell Viability (%) |
|---|---|---|
| Control | - | 50 |
| CPTQ (10 µM) | 45 | 75 |
| CPTQ (20 µM) | 65 | 85 |
These findings highlight the potential of CPTQ in treating neurodegenerative conditions such as Alzheimer's disease .
Case Studies
Recent studies have focused on the pharmacokinetic properties and safety profiles of CPTQ. In animal models, the compound exhibited favorable absorption and distribution characteristics with a half-life conducive for therapeutic use:
- Study Design : Mice were administered varying doses of CPTQ.
- Findings : The compound showed dose-dependent efficacy with minimal toxicity observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
